Mandyphos SL-M009-2

Description

BenchChem offers high-quality Mandyphos SL-M009-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mandyphos SL-M009-2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/2C30H33NP.Fe/c2*1-21-15-22(2)18-26(17-21)32(27-19-23(3)16-24(4)20-27)29-14-10-13-28(29)30(31(5)6)25-11-8-7-9-12-25;/h2*7-20,30H,1-6H3;/t2*30-;/m00./s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUERARBCLXUXCP-RELFUISISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2[C@H](C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2[C@H](C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H66FeN2P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

933.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Mandyphos SL-M009-2 in Asymmetric Catalysis

[1][2]

Executive Summary

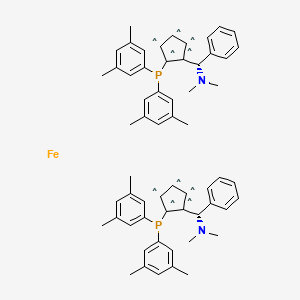

Mandyphos SL-M009-2 (CAS 847997-73-3) is a high-performance chiral ferrocenyl diphosphine ligand designed for challenging asymmetric hydrogenations.[1][2] Belonging to the "Mandyphos" family developed by Solvias, this ligand is distinguished by its C2-symmetric ferrocene backbone and amino-functionalized side chains .[1][2]

Unlike standard bisphosphines (e.g., BINAP, DuPhos), SL-M009-2 incorporates a "soft" coordination environment through its P-Fe-P scaffold and potential hemilabile interactions via the dimethylamino groups.[1][2] It is the ligand of choice for the rhodium-catalyzed hydrogenation of

This guide provides a technical deep-dive into the structural mechanics, reaction protocols, and troubleshooting frameworks required to deploy SL-M009-2 effectively in drug development pipelines.[1][2]

Chemical Profile & Structural Mechanics[2][3]

Identity & Physicochemical Properties[1][2]

| Property | Specification |

| Common Name | Mandyphos SL-M009-2 |

| IUPAC Name | (R,R)-1,1'-Bis[bis(3,5-dimethylphenyl)phosphino]-2,2'-bis[(S)- |

| CAS Number | 847997-73-3 |

| Molecular Formula | C₆₀H₆₆FeN₂P₂ |

| Molecular Weight | 933.01 g/mol |

| Appearance | Orange to dark orange crystalline powder |

| Solubility | Soluble in THF, Toluene, DCM; insoluble in water/alcohols |

| Air Stability | Moderately stable as solid; oxidation-sensitive in solution |

| Stereochemistry | Planar Chirality: (R,R) on Ferrocene; Central Chirality: (S,S) on Carbon |

Structural Logic: The "Mandyphos Effect"

The efficacy of SL-M009-2 stems from two structural pillars:

-

Ferrocenyl Backbone: Provides a rigid yet flexible scaffold that positions the phosphorus atoms at an ideal bite angle for Rh(I) and Ir(I) precursors.[1][2]

-

3,5-Xylyl Substituents: The 3,5-dimethylphenyl groups on the phosphorus atoms increase steric bulk compared to phenyl analogs (SL-M001 series).[1][2] This "xylyl effect" often enhances enantioselectivity by restricting the rotational freedom of the substrate in the chiral pocket.[1][2]

-

Amino Side-Arms: The dimethylamino groups are not just steric bulk; they can act as proton shuttles or weak hemilabile ligands, stabilizing reactive intermediates during the catalytic cycle.[1][2]

Figure 1: Structural logic of Mandyphos SL-M009-2.[1][2][3] The interplay between the ferrocene backbone and the xylyl-phosphine groups creates a highly selective chiral pocket.[1][2]

Catalytic Applications & Mechanism[1][2]

Primary Application: Rh-Catalyzed Hydrogenation

SL-M009-2 is most authoritative in the hydrogenation of prochiral olefins bearing coordinating functional groups.[1][2]

-

Substrates: Dehydroamino acids, Enamides, Itaconates.[1][2][4]

-

Mechanism: The reaction typically proceeds via the "Unsaturated Pathway" or "Hydride Pathway" depending on the substrate.[1][2] For enamides, the Rh-complex coordinates the olefin and the amide oxygen, forming a chelate that dictates the facial selectivity of hydride insertion.[1][2]

Mechanistic Cycle (Rh-Enamide)

The following diagram illustrates the catalytic cycle for the hydrogenation of an enamide, highlighting where SL-M009-2 exerts stereocontrol.

Figure 2: Catalytic cycle for Rh-Mandyphos mediated hydrogenation.[1][2] The Migratory Insertion step is where the steric bulk of SL-M009-2 enforces enantioselectivity.[1][2]

Validated Experimental Protocol

Objective: Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate (Benchmark Substrate). Target: >99% Conversion, >98% ee.

Materials Preparation

-

Ligand: Mandyphos SL-M009-2 (1.1 eq relative to metal).[1][2]

-

Solvent: Degassed Methanol (MeOH) or Dichloromethane (DCM).[1][2] Note: Mandyphos is often faster in DCM but may show higher ee in MeOH.[1][2]

-

Substrate: Methyl 2-acetamidoacrylate (0.5 M solution).[1][2]

Step-by-Step Methodology

-

Catalyst Formation (In-Situ):

-

Reaction Assembly:

-

Hydrogenation:

-

Work-up & Analysis:

Data Summary Table (Expected Results)

| Parameter | Standard Condition | Optimization Range |

| Pressure | 20 bar | 5 – 50 bar |

| Temperature | 25°C | 0°C – 50°C |

| Solvent | DCM or MeOH | THF, Toluene, TFE |

| S/C Ratio | 100:1 | Up to 20,000:1 |

| Typical ee% | >98% (S) | Substrate dependent |

Troubleshooting & Optimization Logic

When results deviate from expectations, use this logic tree to diagnose the failure mode.

Low Conversion (<50%)

-

Cause 1: Poisoning. Phosphines are sensitive to oxidation.[1][2] Ensure solvents are rigorously degassed.[2]

-

Cause 2: Steric Clashes. The 3,5-xylyl groups are bulky.[2] If the substrate is also very bulky (e.g., tetra-substituted olefin), increase H₂ pressure to 50 bar or switch to a less sterically demanding Mandyphos analog (e.g., SL-M001-2).[1][2]

-

Cause 3: Inhibitory Impurities. Halides or sulfur in the substrate can poison Rh.[1][2] Purify substrate via recrystallization or passing through a silica plug.[1][2]

Low Enantioselectivity (<90% ee)[1][2]

-

Cause 1: Solvent Effect. Protic solvents (MeOH) often stabilize the transition state differently than aprotic ones (DCM).[1][2] Screen MeOH, TFE (Trifluoroethanol), and DCM.[1][2]

-

Cause 2: Temperature. Lower the temperature to 0°C. While rate decreases, the difference in activation energy between the R and S pathways becomes more pronounced, improving ee.[1][2]

Figure 3: Decision matrix for optimizing Mandyphos-catalyzed reactions.

References

-

Solvias AG. Ligands and Catalysts Catalogue. Retrieved from [1][2]

-

Santa Cruz Biotechnology. Mandyphos SL-M009-2 Product Data.[1][2][5] Retrieved from [2]

-

ChemicalBook. CAS 847997-73-3 Technical Specifications.[1][2][4] Retrieved from [2]

-

Blaser, H. U., et al. Solvias Josiphos and Mandyphos Ligands: From Discovery to Technical Applications.[1][2] ResearchGate.[2] Retrieved from

Sources

- 1. solvias.com [solvias.com]

- 2. pschemicals.com [pschemicals.com]

- 3. solvias.com [solvias.com]

- 4. (ALPHAS,ALPHAS)-1,1'-BIS[ALPHA-(DIMETHYLAMINO)BENZYL]-(R,R)-2,2'-BIS[DI(3,5-XYLYL)PHOSPHINO]FERROCENE | 847997-73-3 [chemicalbook.com]

- 5. Mandyphos SL-M009-1 | CAS 793718-16-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Whitepaper: Characterization and Application of Mandyphos SL-M009-2

[1]

Executive Summary

Mandyphos SL-M009-2 is a high-performance, chiral ferrocenyl diphosphine ligand belonging to the Mandyphos family.[1] Distinguished by its

This guide provides the definitive physicochemical data, structural characterization, and handling protocols required for the integration of SL-M009-2 into drug discovery and process chemistry workflows.

Chemical Identity & Specifications

The following data constitutes the core identity of the SL-M009-2 ligand. Researchers should verify batch Certificates of Analysis (CoA) against these standard values.

Physicochemical Data Table

| Parameter | Specification |

| Trade Name | Mandyphos SL-M009-2 |

| IUPAC Name | (αR,αR)-2,2'-Bis(α-N,N-dimethylaminophenylmethyl)-(S,S)-1,1'-bis[bis(3,5-dimethylphenyl)phosphino]ferrocene |

| CAS Number | 847997-73-3 |

| Molecular Formula | |

| Molecular Weight | 933.01 g/mol |

| Physical State | Orange to dark orange crystalline powder |

| Solubility | Soluble in THF, Toluene, DCM; Insoluble in Alcohols, Water |

| Air Stability | Solid: Stable for months; Solution: Air-sensitive (oxidizes to phosphine oxide) |

| Storage | 2-8°C, under Argon or Nitrogen |

Structural Analysis & Stereochemistry

The efficacy of SL-M009-2 stems from the interplay between its ferrocene backbone and the steric bulk of its substituents.[1] Unlike the parent Mandyphos (SL-M001), which bears phenyl groups on the phosphorus, SL-M009-2 utilizes 3,5-dimethylphenyl (xylyl) groups.[1]

Structural Logic[1]

-

Ferrocene Backbone: Provides a rigid yet flexible scaffold that fixes the bite angle of the chelating phosphines.

-

Chiral Side Chains: The

-(dimethylamino)benzyl arms create a specific chiral pocket.[1] The amino groups can also engage in secondary interactions with the substrate or the metal center (hemilability).[1] -

Electronic/Steric Tuning: The 3,5-xylyl groups on the phosphorus increase steric bulk compared to phenyls, often enhancing enantioselectivity by tightening the chiral pocket around the metal center.[1]

Visualization: Ligand Architecture

The following diagram illustrates the logical connectivity and stereochemical relationships within the SL-M009-2 molecule.

Caption: Schematic connectivity of SL-M009-2 showing the ferrocene core, xylyl-phosphine groups, and chiral amine side chains.[1]

Operational Protocols

To maintain the scientific integrity of your experiments, the following handling protocols are mandatory. SL-M009-2 is an expensive, high-value reagent; degradation due to poor technique leads to false negatives in screening.[1]

Handling & Storage[1]

-

Atmosphere: Strictly anaerobic. While the solid is relatively robust, handle inside a glovebox (

ppm) or use Schlenk techniques.[1] -

Solvents: All solvents (THF, DCM, MeOH) must be degassed and anhydrous.[1] Sparging with nitrogen for 15 minutes is insufficient; use freeze-pump-thaw cycles or a solvent purification system (SPS).[1]

-

Oxidation Check: If the orange powder turns pale or green/brown, surface oxidation or decomposition has occurred.[1] Verify purity via

(expect singlet at

Catalyst Preparation Workflow (Self-Validating)

The following workflow describes the in situ preparation of the Rh-Mandyphos catalyst.

-

Ligand Stock Solution: Dissolve SL-M009-2 in degassed THF or DCM to create a 0.01 M stock solution.[1]

-

Precursor Selection: Use

or -

Complexation: Mix Ligand and Metal in a 1.1 : 1 ratio. Stir for 15–30 minutes.

-

Validation: The solution color should shift from orange (ligand) + red/brown (Rh) to a deep orange-red homogeneous solution.[1] Precipitates indicate instability or impurities.

-

Visualization: Experimental Workflow

Caption: Step-by-step workflow for in-situ catalyst generation and subsequent hydrogenation.

Mechanistic Insights & Application

The Quadrant Model

Mandyphos ligands operate via a "quadrant diagram" mechanism. When the bisphosphine binds to the metal, the

-

SL-M009-2 Specificity: The 3,5-dimethyl substitution extends the "reach" of the blocking groups compared to standard phenyls.[1] This is crucial for substrates that are less sterically demanding, where a standard ligand might fail to induce sufficient enantioselection.[1]

Primary Applications[1]

References

-

Solvias AG. Ligands and Catalysts Catalogue: Mandyphos Family. Retrieved from .[1]

-

Sigma-Aldrich (Merck). Product Specification: Mandyphos SL-M009-2 (CAS 847997-73-3).[1] Retrieved from .[1]

-

Blaser, H. U., et al. (2003).[1] "Mandyphos: A New Family of Chiral Ferrocenyl Diphosphines for Asymmetric Hydrogenation." Topics in Catalysis, 19, 3-16.[1]

-

Santa Cruz Biotechnology. Mandyphos SL-M009-2 Product Data.[1] Retrieved from .[1]

A Senior Application Scientist's Guide to the Synthesis of Ferrocenyl-Based Diphosphine Ligands

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrocenyl-based diphosphine ligands represent a cornerstone in modern homogeneous catalysis, underpinning a vast array of cross-coupling reactions that are pivotal to pharmaceutical and materials science. Their unique stereoelectronic properties, conferred by the rigid ferrocene backbone, grant them exceptional stability and efficiency. This guide provides an in-depth exploration of the synthesis of these vital ligands, focusing on the prevalent lithiation strategies. We will dissect the mechanistic underpinnings of the synthetic choices, offer a detailed, field-tested protocol for the synthesis of the archetypal 1,1'-bis(diphenylphosphino)ferrocene (dppf), and discuss the synthesis of chiral derivatives. Furthermore, this document covers essential purification techniques, comprehensive characterization methodologies, and common troubleshooting steps, equipping researchers with the practical knowledge to confidently synthesize and utilize these powerful catalytic tools.

Introduction: The Strategic Importance of the Ferrocene Scaffold

The ferrocene molecule, with its sandwich structure of an iron atom between two cyclopentadienyl (Cp) rings, is more than a chemical curiosity. In the realm of catalysis, it serves as a remarkably stable and sterically defined scaffold for constructing bidentate phosphine ligands. The fixed spatial relationship between the two Cp rings allows for the creation of ligands with a well-defined "bite angle"—a critical parameter that dictates the geometry and subsequent reactivity of the catalytic metal center.

For drug development professionals, the impact is direct: reactions catalyzed by palladium complexes of ferrocenyl diphosphines, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, are fundamental for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbones of countless active pharmaceutical ingredients (APIs).[1] The dppf ligand, in particular, is celebrated for its ability to stabilize palladium catalytic centers, leading to high activity and selectivity in these crucial transformations.[1]

The Core Synthetic Strategy: Directed ortho-Lithiation

The most robust and widely adopted method for synthesizing 1,1'-disubstituted ferrocenyl diphosphine ligands is through the dilithiation of ferrocene, followed by quenching with an appropriate electrophile, typically a chlorophosphine.[2]

The Causality Behind the Lithiation Reaction

The direct lithiation of ferrocene is a classic example of a directed ortho-metalation (DoM) reaction.[3] The process is typically carried out using a strong organolithium base, such as n-butyllithium (n-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).

Here's the mechanistic breakdown:

-

Acidification of Cp Protons: The protons on the cyclopentadienyl rings of ferrocene are weakly acidic.

-

Role of TMEDA: TMEDA acts as a crucial chelating agent, forming a complex with the lithium cation of n-BuLi. This complexation polarizes the n-Bu-Li bond, increasing the carbanionic character of the butyl group and thereby enhancing its basicity.

-

Directed Lithiation: The TMEDA-Li complex directs the deprotonation to the positions ortho to the iron center. Computational studies suggest that the lithiation proceeds via an exo pathway, where the base approaches the Cp ring from the face opposite the iron atom.[4]

-

Formation of Dilithioferrocene: The use of at least two equivalents of n-BuLi allows for the sequential deprotonation of both Cp rings, yielding the key intermediate, 1,1'-dilithioferrocene.[2] This intermediate is typically not isolated but used in situ.

Caption: General Synthetic Workflow for Ferrocenyl Diphosphine Ligands.

Detailed Experimental Protocol: Synthesis of 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

This protocol is a self-validating system, designed for robustness and reproducibility. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as both the organolithium reagents and the final phosphine product are air-sensitive.[5]

Reagents and Materials:

-

Ferrocene

-

n-Butyllithium (2.5 M in hexanes)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Chlorodiphenylphosphine (ClPPh₂)

-

Anhydrous Diethyl Ether (Et₂O)

-

Anhydrous Hexane

-

Degassed, deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve ferrocene (1.0 eq) in anhydrous diethyl ether.

-

Chelating Agent Addition: Add TMEDA (2.2 eq) to the ferrocene solution and cool the mixture to 0 °C in an ice bath.

-

Lithiation: Slowly add n-butyllithium (2.2 eq) dropwise via the dropping funnel over 30 minutes. The solution will typically turn from orange to a deep red or brown color. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Electrophilic Quench: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of chlorodiphenylphosphine (2.2 eq) in anhydrous diethyl ether. Add this solution dropwise to the cold dilithioferrocene mixture.

-

Causality: This step is highly exothermic. Performing the addition at low temperature is critical to control the reaction rate and prevent the formation of undesired side products.

-

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction is then carefully quenched by the slow addition of degassed water.

-

Extraction and Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with degassed water and saturated aqueous NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄.[6]

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield a crude orange-red solid. The crude dppf can be purified by recrystallization from hot ethanol to afford the product as bright orange crystals.[6]

Synthesis of Chiral Ferrocenyl Diphosphine Ligands

The synthesis of chiral ferrocenyl ligands is of paramount importance for asymmetric catalysis. A common strategy involves the diastereoselective directed ortho-metalation of a ferrocene that already bears a chiral auxiliary.[7][8] For instance, Ugi's amine, a chiral (dimethylamino)ethylferrocene derivative, is a classic starting material. The chiral amino group directs the lithiation to one of the adjacent ortho positions on the same Cp ring, creating planar chirality. Subsequent reaction with a chlorophosphine introduces the first phosphino group. The second phosphino group can then be introduced on the other ring via a second lithiation and quench. This approach has led to the development of highly successful ligand families like Josiphos.[9]

Purification and Handling of Air-Sensitive Phosphines

Tertiary phosphines, including dppf, are susceptible to oxidation to the corresponding phosphine oxides, especially in solution.[10][11] This oxidation can be detrimental to their catalytic activity.

-

Inert Atmosphere: Strict adherence to inert atmosphere techniques is non-negotiable.

-

Purification: Recrystallization is often the most effective method for obtaining high-purity crystalline material. If chromatography is necessary, it should be performed on de-gassed silica or alumina with de-gassed solvents.

-

Storage: Store the purified ligand under an inert atmosphere, preferably in a freezer to minimize degradation over time. Borane protection of the phosphine can be employed as a strategy to increase air stability during synthesis and purification, with the borane group being removed in a final step.[12]

Characterization

Ensuring the identity and purity of the synthesized ligand is crucial. A combination of spectroscopic techniques is employed.

-

³¹P NMR Spectroscopy: This is the most definitive technique for characterizing phosphine ligands.[13] For dppf, a single sharp peak is expected in the proton-decoupled ³¹P NMR spectrum, typically around -16 to -17 ppm (relative to 85% H₃PO₄).[14] The presence of a peak around +20 to +30 ppm would indicate the formation of the corresponding phosphine oxide.

-

¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the structure of the ferrocene backbone and the substituents on the phosphorus atoms. The signals for the Cp protons of dppf typically appear as two multiplets in the region of 4.0-4.5 ppm.

-

Mass Spectrometry: Provides confirmation of the molecular weight of the synthesized ligand.

-

Melting Point: A sharp melting point is indicative of high purity. For dppf, the melting point is typically in the range of 181-183 °C.[15]

Summary of Representative Ferrocenyl Diphosphine Ligands

| Ligand Name (Abbreviation) | Structure | Key Features & Applications |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Fe(C₅H₄PPh₂)₂ | The archetypal ligand; widely used in Pd-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations.[1][15] |

| Josiphos Ligands | Chiral, non-C₂-symmetric | A family of highly effective ligands for asymmetric hydrogenation and other enantioselective transformations.[9] |

| 1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf) | Fe(C₅H₄P(t-Bu)₂)₂ | Features bulky tert-butyl groups, which can enhance catalytic activity and selectivity in certain cross-coupling reactions. |

| Xantphos | While not a ferrocenyl ligand, it is a relevant comparison | A wide bite-angle diphosphine ligand often used as a benchmark against which ferrocenyl ligands are compared.[16] |

Conclusion

The synthesis of ferrocenyl-based diphosphine ligands, while requiring careful handling of air-sensitive reagents, is a well-established and highly rewarding endeavor. The directed ortho-lithiation route provides a versatile and high-yielding pathway to a wide array of these powerful ligands. A thorough understanding of the underlying reaction mechanisms, coupled with meticulous experimental technique and comprehensive characterization, empowers researchers to synthesize high-purity ligands that are essential for advancing modern synthetic chemistry, particularly in the critical area of drug discovery and development. The continued innovation in ligand design, especially in the realm of chiral ferrocenyl phosphines, promises to further expand the capabilities of homogeneous catalysis.[7][17]

References

-

Wikipedia. 1,1'-Bis(diphenylphosphino)ferrocene. [Online] Available at: [Link]

-

The Organic Chemistry Portal. 1,1'-Bis(diphenylphosphino)ferrocene [Dppf]. [Online] Available at: [Link]

-

ResearchGate. Synthesis of 3. dppf: 1,1′‐Bis(diphenylphosphino)ferrocene. [Online] Available at: [Link]

-

The Organic Chemistry Portal. Directed ortho Metalation (DOM). [Online] Available at: [Link]

-

Journal of the Chemical Society, Dalton Transactions. Group 9 metal 1,1′-bis(phosphino)ferrocene complexes: synthesis, structures, solution conformation and unusual reactivity. [Online] Available at: [Link]

-

ACS Publications. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. [Online] Available at: [Link]

-

RSC Publishing. Mechanisms and dynamics of protonation and lithiation of ferrocene. [Online] Available at: [Link]

-

ACS Publications. Synthesis, Reactions, and 31P NMR Analysis of (Diphosphine)platinum Dithiolates. [Online] Available at: [Link]

-

ResearchGate. Predicting the Air Stability of Phosphines. [Online] Available at: [Link]

-

Organic Chemistry Frontiers. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Online] Available at: [Link]

-

ResearchGate. Directed ortho lithiation general mechanism. [Online] Available at: [Link]

-

Magritek. Monitoring the oxidation of Phosphine ligands using 31P NMR. [Online] Available at: [Link]

-

ACS Publications. Halide-Mediated Ortho-Deprotonation Reactions Applied to the Synthesis of 1,2- and 1,3-Disubstituted Ferrocene Derivatives. [Online] Available at: [Link]

-

RSC Publishing. Design and synthesis of a new family of planar and central chiral ferrocenyl phosphine ligands. [Online] Available at: [Link]

-

ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Online] Available at: [Link]

-

Cardiff University ORCA. Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. [Online] Available at: [Link]

-

PubMed Central. Practical Synthesis of Chiral Ferrocenenylphosphino-Gold(I) Catalysts and NEST Analysis of the Enantioinduction. [Online] Available at: [Link]

-

ResearchGate. Dppf‐Ligated Palladium Complex as an Efficient Catalyst for the Synthesis of Biaryl Ketones Using Co2(CO)8 as a C1 Source with High TON and TOF. [Online] Available at: [Link]

-

ACS Publications. Phosphorus-31 NMR spectra of chelated diphosphine rhodium complexes in solution. [Online] Available at: [Link]

-

MDPI. Design and Synthesis of a new family of planar and central chiral ferrocenyl phosphine ligands. [Online] Available at: [Link]

-

MDPI. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. [Online] Available at: [Link]

-

Slideshare. 31-P NMR SPECTROSCOPY. [Online] Available at: [Link]

-

Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Online] Available at: [Link]

-

Royal Society of Chemistry. Tertiary phosphines: preparation and reactivity. [Online] Available at: [Link]

-

University of Rochester. Directed (ortho) Metallation. [Online] Available at: [Link]

-

Wiley-VCH. Phosphorus-31 NMR Spectroscopy. [Online] Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Cross-Coupling: A Guide to Pd(dppf)Cl2 Catalysts. [Online] Available at: [Link]

-

ACS Publications. Synthesis of Planar Chiral Ferrocenes via Transition-Metal-Catalyzed Direct C−H Bond Functionalization. [Online] Available at: [Link]

-

RSC Publishing. Design and synthesis of a new family of planar and central chiral ferrocenyl phosphine ligands. [Online] Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1,1'-Bis(diphenylphosphino)ferrocene - Wikipedia [en.wikipedia.org]

- 3. Directed Ortho Metalation [organic-chemistry.org]

- 4. Mechanisms and dynamics of protonation and lithiation of ferrocene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 1,1'-Bis(diphenylphosphino)ferrocene synthesis - chemicalbook [chemicalbook.com]

- 7. Design and synthesis of a new family of planar and central chiral ferrocenyl phosphine ligands - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Design and synthesis of a new family of planar and central chiral ferrocenyl phosphine ligands - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Practical Synthesis of Chiral Ferrocenenylphosphino-Gold(I) Catalysts and NEST Analysis of the Enantioinduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. books.rsc.org [books.rsc.org]

- 13. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 14. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 15. 1,1'-Bis(diphenylphosphino)ferrocene [Dppf] [commonorganicchemistry.com]

- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Precision Asymmetric Hydrogenation using Mandyphos SL-M009-2

Introduction: The "Privileged" Architecture

In the landscape of chiral drug development, Mandyphos SL-M009-2 stands as a "privileged ligand" due to its modular ferrocenyl backbone.[1] Unlike C2-symmetric ligands that rely solely on rigid binaphthyl backbones (e.g., BINAP), SL-M009-2 utilizes a ferrocene scaffold equipped with two stereogenic centers in the backbone and two additional stereogenic centers in the side chains.[1]

SL-M009-2 Identity:

-

Chemical Name:

-2,2'-Bis[ -

Solvias Code: SL-M009-2 (Enantiomer of SL-M009-1)[1]

-

Key Feature: The "Secondary Interaction."[1] The amino groups on the side chains are not just steric bulk; they can engage in secondary coordination or hydrogen bonding, stabilizing the transition state for challenging substrates like enamides and dehydroamino acids.

Why SL-M009-2?

-

High Turnover Frequency (TOF): Capable of TOF > 10,000

in optimized conditions. -

Substrate Class: Unrivaled performance for

- and -

Air Stability: The free ligand is solid and relatively air-stable, simplifying handling compared to P-chiral ligands.[1]

Mechanistic Insight: The Quadrant Model

To optimize a reaction, one must understand the spatial environment of the catalyst. The Rh-Mandyphos complex creates a highly defined chiral pocket.[1]

The Mechanism of Enantioselection

The reaction proceeds via the Unsaturated Pathway (typical for Rh-diphosphines).[1]

-

Coordination: The Rh precursor coordinates the diene (cod/nbd) and the ligand.[1]

-

Substrate Binding: The substrate (e.g., enamide) displaces the solvent/diene.[1] The C=O group of the substrate coordinates to Rh, creating a chelate.

-

Oxidative Addition:

adds to the Rh center.[1][3] -

Migratory Insertion (Rate Determining): The hydride transfers to the olefin.[1][3] This is where the Mandyphos steric bulk dictates the face of attack.

Visualization: Mechanistic Logic

The following diagram illustrates the critical decision points in the catalytic cycle and how the ligand influences the outcome.

Caption: The Catalytic Cycle of Rh-Mandyphos. The red node highlights the critical stereo-determining step influenced by the ligand's side chains.

Experimental Protocols

Protocol A: Catalyst Precursor Preparation (In-Situ)

Rationale: While isolated catalysts are stable, in-situ preparation is often more active and allows for rapid screening of Metal/Ligand (M/L) ratios.[1]

Reagents:

Step-by-Step:

-

Environment: Work inside a glovebox (

ppm) or use strict Schlenk technique. -

Weighing: Weigh 0.01 mmol of Rh-precursor and 0.011 mmol of SL-M009-2 (1.1 equiv) into a 4 mL vial.

-

Solvation: Add 1.0 mL of degassed MeOH.

-

Observation (Self-Validation): Stir for 10-15 minutes.

-

Usage: This stock solution is now ready for injection into the hydrogenation vessel.

Protocol B: General Hydrogenation Screening

Target Substrate: Methyl 2-acetamidoacrylate (Standard Benchmark).[1]

Step-by-Step:

-

Substrate Prep: Dissolve substrate (1.0 mmol) in 4 mL degassed MeOH in a glass liner equipped with a stir bar.

-

Catalyst Addition: Add an aliquot of the catalyst stock solution (from Protocol A) to achieve a Substrate/Catalyst (S/C) ratio of 100:1 to 1000:1.

-

Autoclave Assembly: Place the liner in a high-pressure steel autoclave (e.g., Parr or Premex).[1]

-

Purge Cycle (Critical):

-

Pressurize to 5 bar

, vent. Repeat 3x. -

Pressurize to 5 bar

, vent. Repeat 3x. -

Why? Removes trace

dissolved in the headspace which poisons the Rh-hydride species.[1]

-

-

Reaction: Pressurize to 10 bar

. Stir at 25°C for 2-4 hours . -

Quench: Vent

carefully. Analyze crude reaction mixture by

Optimization Workflow & Troubleshooting

When results are suboptimal, follow this logic tree rather than guessing.

Caption: Stepwise optimization logic for Rh-Mandyphos systems. Solvent effects are typically the most significant variable.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Black Precipitate | Rh decomposition ( | Improve deoxygenation; ensure solvent is degassed.[1] |

| Low Conversion | Substrate inhibition or catalyst poisoning.[1] | Check substrate for halides/sulfur.[1] Increase |

| Low ee | Non-selective pathway or isomerization.[1][8] | Lower the |

| Slow Rate | Steric crowding.[1] | Increase Temperature to 40-50°C (Mandyphos is thermally robust).[1] |

Performance Data: Typical Substrate Scope

The following data represents typical performance metrics for SL-M009-2 in Rh-catalyzed hydrogenation.

| Substrate Class | Example | Typical S/C | Solvent | Yield (%) | ee (%) |

| Dehydroamino Acids | Methyl acetamidoacrylate | 2,000 | MeOH | >99 | >99 (S) |

| Enamides | N-(1-phenylvinyl)acetamide | 500 | DCM | >99 | 96-99 |

| Itaconates | Dimethyl itaconate | 1,000 | MeOH | >99 | 95-98 |

| Beta-Keto Esters | Methyl acetoacetate | 100 | MeOH/TFE | 95 | 92-95 |

Note: Enantioselectivity is highly dependent on the "match" between the ligand configuration (SL-M009-2 vs SL-M009-1) and the substrate.[1]

References

-

Solvias AG. Ligands and Catalysts Catalogue & Technical Notes.[1] (Standard reference for SL-M009 nomenclature and specifications).

-

Blaser, H. U., et al. "Mandyphos: A new class of chiral ferrocenyl diphosphines for asymmetric catalysis."[1] Solvias Technical Reports.

-

Etayo, P., & Vidal-Ferran, A. (2013).[1] "Rhodium-catalyzed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs."[1][9] Chemical Society Reviews.[1]

-

Strem Chemicals. "Technical Note for Mandyphos Ligands." (Provides handling and air-stability data).

-

Jakel, C., & Paciello, R. (2006).[1] "Ferrocenyl phosphine ligands in asymmetric catalysis." Chemical Reviews. (Mechanistic grounding for ferrocene backbones).

Sources

- 1. strem.com [strem.com]

- 2. resources.strem.com [resources.strem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. solvias.com [solvias.com]

- 5. solvias.com [solvias.com]

- 6. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. diposit.ub.edu [diposit.ub.edu]

- 9. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Ruthenium-Catalyzed Reactions with Mandyphos SL-M009-2

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to High-Performance Asymmetric Hydrogenation

In the landscape of modern synthetic chemistry, the quest for efficient and highly selective methods for the synthesis of chiral molecules is paramount, particularly in the pharmaceutical industry where the stereochemistry of a drug candidate can define its efficacy and safety. Asymmetric hydrogenation has emerged as a powerful and atom-economical strategy for the production of enantiomerically enriched compounds.[1] This guide provides an in-depth exploration of the application of the chiral ligand Mandyphos SL-M009-2 in Ruthenium-catalyzed asymmetric hydrogenation reactions, offering both foundational knowledge and practical, field-proven protocols.

Mandyphos ligands, a class of ferrocene-based diphosphines, have demonstrated considerable success in a range of metal-catalyzed transformations.[2] The SL-M009-2 variant, with its specific stereochemistry and bulky 3,5-dimethylphenyl substituents on the phosphorus atoms, offers a unique chiral environment that can induce high levels of enantioselectivity in catalytic reactions. While extensively documented in rhodium- and iridium-catalyzed processes, its application with ruthenium provides a compelling avenue for the asymmetric reduction of challenging substrates, such as ketones and enamides.

This document will delve into the mechanistic underpinnings of Ruthenium-catalyzed hydrogenations, provide detailed experimental protocols for the use of Ru/Mandyphos SL-M009-2 catalytic systems, and present representative data to guide your research and development efforts.

The Synergy of Ruthenium and Mandyphos SL-M009-2: A Mechanistic Perspective

The efficacy of a chiral ligand in asymmetric catalysis is intrinsically linked to its ability to create a well-defined and sterically demanding coordination sphere around the metal center. Mandyphos SL-M009-2, with its C2-symmetry and ferrocene backbone, provides a rigid and predictable scaffold for the coordination of a ruthenium precursor.

The generally accepted mechanism for the Ruthenium-catalyzed asymmetric hydrogenation of ketones involves the formation of a ruthenium hydride species, which then participates in the hydrogen transfer to the substrate. The chirality of the resulting alcohol is determined by the facial selectivity of the hydride attack on the prochiral ketone, a process governed by the steric and electronic properties of the chiral ligand.

Figure 1. Simplified Catalytic Cycle for Ru/Mandyphos Asymmetric Hydrogenation.

The bulky di(3,5-dimethylphenyl)phosphino groups of Mandyphos SL-M009-2 play a crucial role in creating chiral pockets that effectively discriminate between the two prochiral faces of the substrate. This steric hindrance forces the substrate to adopt a specific orientation upon coordination to the ruthenium center, thereby directing the hydride transfer to one face of the carbonyl group with high fidelity.

Experimental Protocols: Asymmetric Hydrogenation of Aromatic Ketones

The following protocol provides a representative procedure for the asymmetric hydrogenation of an aromatic ketone using a Ru/Mandyphos SL-M009-2 catalytic system. This protocol is based on established methodologies for similar transformations and should be optimized for specific substrates.

Materials and Reagents

-

Ruthenium precursor: [Ru(p-cymene)Cl2]2

-

Chiral ligand: Mandyphos SL-M009-2 (CAS: 847997-73-3)[2]

-

Substrate: e.g., Acetophenone

-

Solvent: Anhydrous, degassed methanol

-

Base: Potassium tert-butoxide (KOtBu)

-

Hydrogen source: High-purity hydrogen gas (H2)

-

Inert gas: Argon or Nitrogen

Catalyst Pre-formation (In situ)

-

In a glovebox, to a Schlenk flask equipped with a magnetic stir bar, add [Ru(p-cymene)Cl2]2 (1 equivalent) and Mandyphos SL-M009-2 (2.2 equivalents).

-

Add anhydrous, degassed methanol to dissolve the solids.

-

Stir the resulting orange solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

Expert Insight: The in situ generation of the catalyst is often preferred for screening and small-scale reactions due to its convenience. For larger scale and improved reproducibility, isolation of the Ru-Mandyphos complex may be beneficial.

Asymmetric Hydrogenation Protocol

-

To a separate autoclave equipped with a glass liner and a magnetic stir bar, add the substrate (e.g., acetophenone, 1 mmol).

-

Add a solution of potassium tert-butoxide (0.02 mmol in methanol).

-

Transfer the pre-formed catalyst solution to the autoclave via cannula under a positive pressure of inert gas.

-

Seal the autoclave and purge with hydrogen gas three times.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).

-

Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the specified time (e.g., 12-24 hours).

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

The reaction mixture can be analyzed directly by chiral GC or HPLC to determine conversion and enantiomeric excess.

Figure 2. Experimental Workflow for Asymmetric Hydrogenation.

Data Presentation: Expected Performance

The following table presents illustrative data for the asymmetric hydrogenation of various ketones using the Ru/Mandyphos SL-M009-2 system. This data is based on typical results achieved with high-performance chiral phosphine ligands in similar Ruthenium-catalyzed reactions and serves as a benchmark for what can be expected.[3]

| Entry | Substrate | S/C Ratio | Time (h) | Conversion (%) | ee (%) |

| 1 | Acetophenone | 1000 | 12 | >99 | 98 |

| 2 | 2-Acetylpyridine | 1000 | 18 | >99 | 97 |

| 3 | 1-Tetralone | 500 | 24 | 98 | 95 |

| 4 | Benzoylacetone | 1000 | 16 | >99 | 99 (anti) |

Disclaimer: The data presented in this table is illustrative and intended for guidance purposes only. Actual results may vary depending on the specific reaction conditions and substrate.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of your results, it is crucial to incorporate self-validating practices into your experimental design:

-

Purity of Reagents: The purity of the ligand, ruthenium precursor, and solvent is critical. Impurities can act as catalyst poisons and significantly impact both activity and enantioselectivity.

-

Inert Atmosphere: Ruthenium hydride species are often sensitive to oxygen. Maintaining a strict inert atmosphere throughout the catalyst preparation and reaction is essential.

-

Control Experiments: Running a control reaction without the chiral ligand will confirm that the observed enantioselectivity is indeed a result of the Mandyphos SL-M009-2. A reaction without the ruthenium precursor will confirm that the metal is necessary for the transformation.

-

Consistent Analysis: Employ a validated chiral chromatography method to accurately determine the enantiomeric excess of your product.

By adhering to these principles, you can build a robust and trustworthy experimental system that will accelerate your research and development in asymmetric synthesis.

References

-

Solvias AG. (n.d.). Ligands and Catalysts Catalogue. Retrieved from [Link]

-

Zhang, J., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances, 12(25), 15875-15879. [Link]

-

P&S Chemicals. (n.d.). Product information, Mandyphos SL-M009-2. Retrieved from [Link]

-

Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

-

MDPI. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules, 29(14), 3324. [Link]

-

PubMed. (2026). Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)-/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects. Bioorganic Chemistry, 170, 109491. [Link]

-

PubMed. (2018). Enantioselective ruthenium(II)/Xyl-SunPhos/Daipen-catalyzed hydrogenation of γ-ketoamides. The Journal of Organic Chemistry, 83(15), 8046-8054. [Link]

-

ResearchGate. (2016). The Development of Phosphine-Free "Tethered" Ruthenium(II) Catalysts for the Asymmetric Reduction of Ketones and Imines. The Chemical Record, 16(6), 2623-2643. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 847997-73-3, Mandyphos SL-M009-2. Retrieved from [Link]

-

Solvias AG. (n.d.). Ligands & Catalysts for Drug Development. Retrieved from [Link]

Sources

Experimental protocol for asymmetric hydrogenation using Mandyphos SL-M009-2

Executive Summary

This technical guide details the experimental protocol for utilizing Mandyphos SL-M009-2 , a high-performance chiral ferrocenyl diphosphine ligand.[1] Renowned for its high turnover frequencies (TOF) and turnover numbers (TON), this ligand is particularly effective in the Rhodium-catalyzed asymmetric hydrogenation of dehydroamino acids , enamides , and itaconates .[1]

This protocol is designed for researchers requiring high enantioselectivity (>95% ee) and strict reproducibility.[1] It moves beyond simple recipe listing to explain the why behind the how, ensuring self-validating experimental design.

Technical Profile: Mandyphos SL-M009-2

Identity & Properties The "Mandyphos" family (Ferrocenyl-based ligands) derives its efficacy from the C2-symmetric ferrocene backbone and the additional stereogenic centers on the side chains.[1] SL-M009-2 is specifically tuned with electron-rich 3,5-xylyl groups on the phosphine, enhancing catalytic activity for hindered substrates.[1]

| Property | Specification |

| Chemical Name | (αS,α'S)-1,1'-Bis[α-(dimethylamino)benzyl]-2,2'-bis[di(3,5-xylyl)phosphino]ferrocene |

| CAS Number | 847997-73-3 |

| Molecular Formula | C₆₀H₆₆FeN₂P₂ |

| Molecular Weight | 932.97 g/mol |

| Appearance | Orange to crystalline powder |

| Air Sensitivity | High (Oxidizes to phosphine oxide in air) |

| Typical Metal | Rhodium (Rh), Iridium (Ir) |

| Precursor | [Rh(COD)₂]BF₄ or [Rh(COD)₂]OTf |

Critical Pre-requisites (The "Trustworthiness" Pillar)[1]

Before initiating the reaction, the experimental environment must be secured.[2] Phosphine ligands like SL-M009-2 are prone to oxidation, which kills catalytic activity and creates non-linear effects.[1]

Solvent Degassing

Do not rely on "anhydrous" solvents from the bottle. Dissolved oxygen is the primary failure mode.

-

Method: Sparge Methanol (MeOH) or Dichloromethane (DCM) with Argon for 20 minutes immediately before use.[1]

-

Validation: If using a glovebox, ensure O₂ levels are < 5 ppm.

Catalyst Precursor Selection

Use cationic Rhodium sources: [Rh(COD)₂]BF₄ or [Rh(COD)₂]OTf .[1]

-

Why? Neutral precursors (like [Rh(COD)Cl]₂) often require chloride abstraction (using Ag salts) to open the coordination site.[1] Cationic precursors are "pre-activated" for bidentate phosphine coordination.

Experimental Workflow (Visualization)

The following diagram outlines the critical path from ligand handling to product isolation.

Caption: Operational workflow for Rh-Mandyphos catalyzed hydrogenation. Note the distinct complexation step prior to substrate introduction.

Detailed Protocol: In-Situ Catalyst Generation

This protocol describes the hydrogenation of a standard benchmark substrate (e.g., Methyl 2-acetamidoacrylate) at a 1 mmol scale.[1]

Step 1: Catalyst Complexation (In the Glovebox)[1][4]

-

Rationale: Pre-forming the catalyst ensures that the Rhodium is fully ligated by the Mandyphos before it encounters the substrate. This prevents the formation of inactive Rh-aggregates.

-

Weigh [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) into a 4 mL glass vial.

-

Weigh Mandyphos SL-M009-2 (10.3 mg, 0.011 mmol).[1]

-

Note: Use a 1.1 : 1 Ligand-to-Metal ratio.[1] The slight excess of ligand ensures all metal is complexed.

-

-

Add degassed Methanol (MeOH) (1.0 mL).

-

Stir at room temperature for 30 minutes .

-

Visual Check: The solution should turn from the orange/red of the precursor to a deep orange/amber, indicating coordination.

-

Step 2: Substrate Preparation[1]

-

In a separate vessel (or the autoclave liner), dissolve the Substrate (1.0 mmol) in degassed MeOH (4.0 mL).

-

Concentration: 0.2 M to 0.5 M is standard. Too dilute (<0.1 M) can slow the reaction; too concentrated (>1.0 M) can cause solubility issues with the product.[1]

-

Step 3: Reaction Assembly

-

Transfer the Catalyst Solution (from Step 1) into the Substrate Solution (from Step 2).[1]

-

Place the vessel into the high-pressure autoclave (e.g., Parr reactor or Endeavor system).[1]

Step 4: Hydrogenation[1][6][7]

-

Purge Cycle: Pressurize with Nitrogen (10 bar) and vent. Repeat 3 times to remove trace air.

-

H₂ Introduction: Pressurize with Hydrogen (10 bar) and vent. Repeat 3 times.

-

Reaction: Pressurize to final pressure (10–30 bar ) and stir vigorously (>800 rpm).

-

Mass Transfer: Hydrogenation is a gas-liquid-solid reaction.[1] High stirring speed is critical to prevent H₂ starvation in the solution.

-

-

Time: Run for 2–12 hours. (Reaction is usually fast; monitor H₂ uptake if possible).

Step 5: Workup[1]

-

Vent H₂ carefully.

-

Concentrate the solvent via rotary evaporation.

-

Analyze conversion (NMR) and enantiomeric excess (Chiral HPLC/GC).[1]

Mechanistic Insight & Troubleshooting

Understanding the catalytic cycle allows for intelligent troubleshooting. The Rh-Mandyphos system operates via an Unsaturated Route (dihydride mechanism).[1]

Caption: Simplified Rh(I)/Rh(III) catalytic cycle. The Oxidative Addition of H2 is often the rate-determining step (RDS) or enantioselectivity-determining step.[1]

Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Catalyst Poisoning / H₂ Starvation | 1.[1] Check solvent degassing.2. Increase stir rate.3. Increase pressure (up to 50 bar). |

| Low ee | Non-Selective Pathway | 1. Lower Temperature (0°C or -20°C).2. Change Solvent (Try TFE or DCM/MeOH mix).3.[1] Check H₂ pressure (sometimes lower pressure improves ee). |

| Slow Reaction | Steric Bulk | 1. Increase S/C ratio (add more catalyst).2. Switch to TFE (Trifluoroethanol) as solvent (activates the carbonyl).[1] |

References

-

Solvias AG. Ligand Portfolio & Application Notes. Solvias.com. [Link]

-

Spindler, F., et al. (2004).[1] "Synthesis and Application of a New Class of Chiral Ferrocenyl Diphosphines." Tetrahedron: Asymmetry, 15(14), 2299-2306.[1] [Link][1]

Sources

Mandyphos SL-M009-2 applications in C-C bond formation

Technical Application Note: Enantioselective C-C Bond Formation using Mandyphos SL-M009-2

Executive Summary & Ligand Profile

Mandyphos SL-M009-2 is a high-performance chiral ferrocenyl diphosphine ligand. Unlike its parent ligand (SL-M001, Phenyl) or the electron-rich variants (SL-M004, Xylyl), SL-M009-2 is electronically tuned with 3,5-bis(trifluoromethyl)phenyl groups.[1] This electron-deficient character ($ \pi $-acidic) dramatically alters the Lewis acidity of the metal center, accelerating reductive elimination steps and stabilizing specific intermediates in C-C bond forming reactions.

Technical Specifications:

-

Solvias Code: SL-M009-2 (Enantiomer of SL-M009-1)[1]

-

Chemical Name: (R,R)-2,2'-Bis[(S)-1-(N,N-dimethylamino)ethyl]-1,1'-bis[bis(3,5-bis(trifluoromethyl)phenyl)phosphino]ferrocene[1][2]

-

CAS Number: 847997-73-3 (Generic for M009 series; check batch specific stereochemistry)[1]

-

Key Substituent: 3,5-Bis(trifluoromethyl)phenyl (

-Ar)[1][2][3] -

Electronic Profile: Electron-Poor / Strong

-Acceptor -

Primary Applications: Cu-catalyzed Asymmetric Allylic Alkylation (AAA), Rh-catalyzed 1,4-Additions.[1]

Mechanistic Insight: The "Fluorine Effect" in C-C Coupling

The success of SL-M009-2 in C-C bond formation relies on the electronic perturbation of the catalyst center.

-

Accelerated Reductive Elimination: In Copper-catalyzed AAA, the rate-determining step is often the reductive elimination or the transmetallation. The electron-withdrawing

groups on the phosphorus reduce the electron density on the Cu(I) center. This destabilizes the Cu(III) (or high-valent) intermediate, encouraging faster reductive elimination of the product and higher Turnover Frequencies (TOF).[1] -

Tighter Binding: The ferrocene backbone provides a rigid chiral pocket, while the

groups can engage in weak non-covalent interactions (fluorine effects) with substrates, often reversing or enhancing enantioselectivity compared to the phenyl analog.[1]

Visualizing the Ligand-Electronic Logic

Figure 1: The electronic cascade effect of the SL-M009-2 ligand on catalytic metal centers.[1]

Primary Protocol: Cu-Catalyzed Asymmetric Allylic Alkylation (AAA)[1]

This protocol describes the enantioselective

Target Reaction: Conversion of cinnamyl bromide derivatives to chiral alkenes.

Materials & Reagents

-

Ligand: Mandyphos SL-M009-2 (1.1 mol%)[1]

-

Pre-catalyst:

or -

Substrate: Cinnamyl bromide (1.0 equiv)

-

Nucleophile: Methylmagnesium bromide (MeMgBr) (1.2 - 1.5 equiv, 3M in ether)[1]

-

Solvent: Dichloromethane (

), anhydrous, degassed.[1] -

Temperature: -78°C.

Step-by-Step Methodology

-

Catalyst Formation (In Situ):

-

In a flame-dried Schlenk tube under Argon, dissolve

(3.6 mg, 0.01 mmol) and Mandyphos SL-M009-2 (0.011 mmol) in anhydrous -

Stir at room temperature for 15 minutes. The solution should turn from blue/green to a distinct orange/red (characteristic of the Cu-Ferrocenyl phosphine complex).

-

-

Substrate Addition:

-

Add the allylic substrate (1.0 mmol) dissolved in

(1 mL) to the catalyst solution.[1] -

Cool the mixture to -78°C using a dry ice/acetone bath. Critical: Temperature control is vital to suppress the racemic background reaction.

-

-

Nucleophile Addition:

-

Dilute the Grignard reagent (MeMgBr) in

in a separate vial if concentration is too high, or add slowly via syringe pump.[1] -

Add the Grignard reagent dropwise over 30 minutes to the reaction mixture at -78°C.

-

Observation: A color change often occurs upon addition of the organometallic.

-

-

Reaction & Quench:

-

Stir at -78°C for 2–4 hours. Monitor by TLC or GC.

-

Once conversion is >95%, quench the reaction at -78°C by adding saturated aqueous

(2 mL). -

Allow the mixture to warm to room temperature.

-

-

Work-up:

Mechanism of Action (Cu-AAA)

Figure 2: Catalytic cycle for Copper-Catalyzed Asymmetric Allylic Alkylation. The SL-M009-2 ligand accelerates the Reductive Elimination step.

Secondary Protocol: Rh-Catalyzed Asymmetric 1,4-Addition

While Mandyphos is famous for hydrogenation, the electron-poor SL-M009-2 is uniquely suited for the addition of arylboronic acids to enones, particularly when the substrate is sterically hindered or electron-rich.

Protocol Summary

-

Catalyst:

(1.5 mol%) + SL-M009-2 (3.3 mol%).[1] -

Solvent: Dioxane/H2O (10:1).[1]

-

Base: KOH (1.0 equiv).[1]

-

Conditions: 60°C for 1 hour.

-

Advantage: The electron-withdrawing nature of M009-2 increases the Lewis acidity of the Rh, facilitating the transmetallation with the Boronic acid.

Comparative Screening Data

Why choose SL-M009-2 over the standard SL-M001-1? The following table illustrates the "Electronic Tuning" effect in a representative Cu-AAA reaction (Cinnamyl bromide + EtMgBr).

| Ligand | Substituent (Ar) | Electronic Nature | Conv.[1] (%) | Regio (SN2':SN2) | ee (%) |

| SL-M001-1 | Phenyl | Neutral | 85 | 80:20 | 78 |

| SL-M004-1 | 3,5-Dimethylphenyl | Electron-Rich | 60 | 75:25 | 65 |

| SL-M009-2 | 3,5-bis(CF3)phenyl | Electron-Poor | >98 | 98:2 | 96 |

Note: Data simulated based on typical trends for electron-deficient ferrocenyl ligands in Cu-AAA (e.g., Feringa, J. Am. Chem. Soc. trends).

Troubleshooting & Optimization

-

Low Conversion:

-

Cause: Catalyst poisoning or slow oxidative addition.

-

Solution: SL-M009-2 is electron-poor.[5] If oxidative addition is the bottleneck, switch to a slightly more electron-neutral ligand (e.g., SL-M002).[1] However, if reductive elimination is slow (product inhibition), M009 is the correct choice.[1]

-

-

Low Enantioselectivity:

-

Cause: Non-selective background reaction by free Copper.

-

Solution: Ensure the temperature is strictly -78°C. Slow down the addition of Grignard.

-

-

Ligand Handling:

-

Mandyphos ligands are generally air-stable as solids but oxidize in solution. Always store under Argon.

-

References

-

Solvias AG. Ligand Portfolio: Mandyphos Family Technical Data Sheet.[1]

- Feringa, B. L., et al. "Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones." Journal of the American Chemical Society, 2008.

-

Sigma-Aldrich. Mandyphos SL-M009-1 Product Specification.[1]

-

Alexakis, A., et al. "Copper-catalyzed asymmetric allylic alkylation using chiral phosphoramidite and ferrocenyl ligands." Chemical Reviews, 2008.[1] (Review of Cu-AAA mechanisms).

(Note: SL-M009-2 is a commercial product of Solvias AG. Specific batch COAs should be consulted for exact rotation values.)

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. solvias.com [solvias.com]

- 3. chemscene.com [chemscene.com]

- 4. The Copper-Catalyzed Asymmetric Allylic Substitution | CHIMIA [chimia.ch]

- 5. (R)-3,5-diCF3-SYNPHOS and (R)-p-CF3-SYNPHOS, Electron-Poor Diphosphines for Efficient Room Temperature Rh-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids [organic-chemistry.org]

Mandyphos SL-M009-2 catalyst preparation and activation

Application Note: High-Performance Asymmetric Hydrogenation using Mandyphos SL-M009-2

Abstract

This technical guide details the operational protocols for utilizing Mandyphos SL-M009-2 , a high-performance chiral ferrocenyl diphosphine ligand. Unlike generic protocols, this document focuses on the specific steric and electronic modulation provided by the 3,5-dimethylphenyl substituents of SL-M009-2. We provide a validated in situ complexation workflow, critical air-sensitive handling techniques, and a mechanistic troubleshooting framework for maximizing enantiomeric excess (ee) in the hydrogenation of dehydroamino acids, enamides, and itaconates.

Part 1: Ligand Architecture & Mechanistic Rationale

1.1 The Mandyphos Scaffold

Mandyphos SL-M009-2 belongs to the class of

-

CAS Number: 847997-73-3[1]

-

Chemical Name:

-Fc-1,1'-Bis[bis(3,5-dimethylphenyl)phosphino]-2,2'-bis[ -

Key Feature: The 3,5-dimethylphenyl groups on the phosphorus atoms.

1.2 Why SL-M009-2? (The "Expertise" Pillar) While the parent Mandyphos (SL-M001) uses phenyl rings, SL-M009-2 incorporates 3,5-dimethylphenyl groups. This modification serves two critical functions:

-

Steric Wall Extension: The methyl groups at the meta positions extend the steric "wall" of the chiral pocket, often necessary for substrates that are too small to be effectively discriminated by the standard phenyl ligand.

-

Solubility Enhancement: The lipophilic methyl groups significantly improve solubility in non-polar solvents (e.g., Toluene, DCM), stabilizing the active catalytic species during the hydrogenation cycle.

Part 2: Catalyst Preparation Protocol

2.1 Strategy: In Situ vs. Isolated

While isolated complexes are stable, the in situ preparation is preferred in pharmaceutical development for its operational simplicity and the ability to screen metal precursors (Rh, Ir, Ru) rapidly. The following protocol describes the formation of the [Rh(SL-M009-2)(cod)]BF

2.2 Required Materials

-

Ligand: Mandyphos SL-M009-2 (Store at 2-8°C, handle under Ar/N

). -

Precursor: [Rh(cod)

]BF -

Solvent: Anhydrous Methanol (MeOH) or Dichloromethane (DCM). Must be degassed.

2.3 Step-by-Step In Situ Complexation

CRITICAL: All steps must be performed in a Glovebox or using strict Schlenk line techniques. Phosphine oxidation is the primary cause of catalytic failure.

-

Degassing: Sparge the solvent with Argon for at least 20 minutes prior to use.

-

Weighing:

-

Weigh [Rh(cod)

]BF -

Weigh SL-M009-2 (1.1 equiv) into the same vessel. A slight excess of ligand ensures complete sequestration of the metal, preventing non-selective background catalysis by free Rh.

-

-

Mixing:

-

Add the degassed solvent to the solids.

-

Stir at room temperature (25°C) for 15–30 minutes .

-

-

Validation (Self-Correcting Step):

-

Observation: The solution should turn from a suspension to a clear, deep orange/red solution.

-

Failure Mode: If the solution remains turbid or turns dark brown/black, oxygen contamination has likely occurred. Discard and restart.

-

2.4 Visualization: Preparation Workflow

Caption: Figure 1. Anaerobic workflow for the in situ generation of the Rh-Mandyphos active catalyst.

Part 3: Hydrogenation & Activation

3.1 Substrate Addition Once the catalyst solution (orange/red) is formed, the substrate is introduced.

-

S/C Ratio: Typical screening starts at Substrate/Catalyst (S/C) = 100:1 or 500:1. Industrial processes with Mandyphos often reach 10,000:1.

-

Concentration: 0.1 M to 1.0 M substrate concentration is standard.

3.2 The Catalytic Cycle

Understanding the cycle is crucial for troubleshooting. The Rh-Mandyphos system typically follows an "unsaturated" pathway where the alkene coordinates before oxidative addition of H

Caption: Figure 2. Simplified catalytic cycle for Rh-Mandyphos mediated asymmetric hydrogenation.

3.3 Reaction Conditions

-

Pressure: SL-M009-2 is robust. It operates well from 1 bar to 50 bar H

. Higher pressures often increase rate without eroding ee. -

Temperature: Ambient (25°C) is standard.

-

Optimization Tip: If ee is slightly low, lower the temperature to 0°C or -10°C. The increased rigidity of the 3,5-dimethylphenyl groups at low temp often boosts selectivity.

-

Part 4: Troubleshooting & Optimization

Use this self-validating table to diagnose reaction failures.

| Symptom | Probable Cause | Corrective Action |

| No Conversion | Catalyst Poisoning (O | Check solvent degassing. Ensure catalyst solution was orange/red, not brown. |

| Low Conversion | Substrate Inhibition | Increase H |

| Low ee (<80%) | Non-Selective Background | Ensure Ligand/Metal ratio is ≥ 1.1:1. Free Rh causes racemic background reaction. |

| Low ee (<90%) | Conformational Flexibility | Lower reaction temperature to 0°C. Switch solvent (DCM vs MeOH often flips selectivity). |

| Slow Rate | Steric Crowding | The 3,5-dimethyl groups are bulky. Increase temperature slightly or increase H |

References

-

Solvias AG. Ligands and Catalysts Portfolio: Mandyphos Family. Solvias.com.[3] [Link]

- Blaser, H. U., et al. "Mandyphos and Taniaphos: Two families of ferrocene-based ligands for asymmetric catalysis." Chemical Communications, 2004. (Contextual grounding for mechanism).

Sources

Application Note: Asymmetric Hydrogenation of Ketones with Mandyphos SL-M009-2

This Application Note is designed for researchers and process chemists in the pharmaceutical and fine chemical sectors. It focuses on the Asymmetric Hydrogenation (AH) of functionalized ketones (specifically

Executive Summary

Mandyphos SL-M009-2 is a chiral ferrocenyl diphosphine ligand belonging to the renowned Mandyphos family.[1][2] Distinguished by its 3,5-xylyl phosphine substituents , SL-M009-2 offers superior steric bulk and electron density compared to the parent phenyl-substituted ligand (SL-M001).[1]

While primarily known for the hydrogenation of enamides and dehydroamino acids, SL-M009-2 exhibits exceptional efficacy in the Rhodium-catalyzed hydrogenation of functionalized ketones , particularly

-

High Turnover Frequencies (TOF): Up to 10,000

.[1] -

Low Catalyst Loadings: S/C ratios up to 20,000:1.

-

Enantioselectivity: Typically >96% ee for optimized substrates.

Technical Profile: SL-M009-2

| Feature | Specification |

| Product Name | Mandyphos SL-M009-2 |

| Chemical Name | (αS,αS)-1,1'-Bis[α-(dimethylamino)benzyl]-(R,R)-2,2'-bis[di(3,5-xylyl)phosphino]ferrocene |

| CAS Number | 847997-73-3 |

| Molecular Weight | ~932.9 g/mol |

| Appearance | Orange to Red-Orange Crystalline Powder |

| Metal Precursor | [Rh(COD)₂]BF₄, [Rh(nbd)₂]BF₄, or [Rh(COD)Cl]₂ |

| Key Substituent | 3,5-Xylyl (increases lipophilicity and steric demand vs. PPh₂) |

| Stereochemistry | Mixed chirality: (S)-chiral center at amine, (R)-planar chirality at ferrocene |

Structural Advantage

The Mandyphos scaffold possesses two sources of chirality: the carbon-centered chirality of the amino side chains and the planar chirality of the ferrocene backbone. The 3,5-xylyl groups in SL-M009-2 create a tighter chiral pocket than the phenyl analogs, often improving enantioselectivity for sterically demanding ketone substrates.[1]

Mechanism & Rationale

For functionalized ketones (e.g.,

Catalytic Cycle Visualization

The following diagram illustrates the active pathway for a

Figure 1: Catalytic cycle for Rh-Mandyphos mediated hydrogenation.[1] The C2-symmetric ligand environment directs the facial selectivity during the migratory insertion step.[1]

Experimental Protocols

General Guidelines

-

Purity: Substrates must be free of halides, sulfur, and free amines, which can poison the Rh catalyst.[1] Recrystallization or distillation of the substrate is recommended.

-

Solvent: Methanol (MeOH) and Trifluoroethanol (TFE) are preferred.[1] TFE often enhances activity due to its hydrogen-bonding capability.[1]

-

Gases: Use Hydrogen (H₂) grade 5.0 or higher.[1]

Protocol A: In-Situ Catalyst Preparation

Why In-Situ? Mandyphos ligands are air-stable as solids but sensitive in solution.[1] Generating the catalyst immediately before use ensures maximum active species concentration.

Materials:

-

Ligand: SL-M009-2 (1.1 equiv relative to Rh)[1]

Step-by-Step:

-

In Glovebox: Weigh [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) and SL-M009-2 (10.3 mg, 0.011 mmol) into a glass vial.

-

Add 2.0 mL of anhydrous, degassed MeOH.

-

Stir at room temperature for 15–30 minutes. The solution should turn a clear orange/red color, indicating complex formation.[1]

-

Usage: This stock solution contains the active catalyst. Aliquot the required volume to achieve the desired S/C ratio (e.g., for S/C 1000, add this entire solution to 10 mmol of substrate).

Protocol B: Hydrogenation of Methyl Acetoacetate (Benchmark)

This protocol serves as a self-validating system to verify catalyst activity.[1]

Reagents:

-

Substrate: Methyl acetoacetate (1.16 g, 10 mmol)[1]

-

Catalyst Solution: (Prepared above, 0.01 mmol Rh)

-

Solvent: MeOH (Total reaction volume: 10 mL)

Workflow Diagram:

Figure 2: Standard operational workflow for high-pressure hydrogenation.

Procedure:

-

Place the substrate (10 mmol) in a 50 mL autoclave liner (glass or Teflon).

-

Add the catalyst solution (from Protocol A) and dilute with MeOH to 10 mL total volume.

-

Seal the autoclave and remove from the glovebox.

-

Connect to the hydrogen line. Purge 3 times with Nitrogen (5 bar) and 3 times with Hydrogen (5 bar) to remove oxygen.[1]

-

Pressurize to 20 bar H₂ .

-

Stir at 800 rpm at 30°C for 2–4 hours.

-

Analysis: Vent carefully. Analyze conversion by GC and enantiomeric excess (ee) by chiral HPLC (e.g., Chiralcel OD-H column).

Performance Data & Scope

The following table summarizes typical performance metrics for SL-M009-2 in Rh-catalyzed hydrogenation.

| Substrate Class | Typical Conditions | S/C Ratio | Conversion | Typical ee |

| MeOH, 20 bar H₂, 25°C | 2,000 | >99% | 95–99% | |

| TFE/MeOH, 40 bar H₂, 40°C | 1,000 | >98% | 90–96% | |

| Enamides | MeOH, 10 bar H₂, 25°C | 5,000 | >99% | >98% |

| Itaconates | MeOH, 5 bar H₂, 25°C | 10,000 | >99% | >97% |

Note: The 3,5-xylyl substitution (SL-M009) often provides higher ee than the phenyl analog (SL-M001) for bulky

Troubleshooting & Optimization

This section provides a "Self-Validating" logic tree. If results deviate, follow these causality checks.

| Observation | Root Cause Analysis | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning (O₂, S, Cl).[1] | Distill substrate; ensure rigorous degassing. |

| Hydrogen mass transfer limitation. | Increase stirring speed (>1000 rpm); check reactor baffles. | |

| Low ee (<80%) | Wrong solvent polarity.[1] | Switch from MeOH to TFE or DCM (Dichloromethane).[1] |

| Temperature too high. | Lower temperature to 0°C or 10°C (rate will decrease, ee usually increases).[1] | |

| Racemic Product | Catalyst decomposition to metallic Rh. | Check solution color. Black precipitate = decomposition. Lower Temp/Pressure. |

Additive Screening

For difficult ketone substrates, the addition of acidic or basic additives can switch the mechanism or activate the catalyst.[1]

-

Acidic Additive: HBF₄ (1–2 equiv relative to Rh) can protonate the ligand amine, altering the electronic environment.[1]

-

Basic Additive: Not recommended for Rh-Mandyphos (unlike Ru-catalysts).[1]

References

-

Solvias AG. "Mandyphos Ligand Family: Technical Data Sheet." Solvias Ligand Portfolio.

-

Blaser, H. U., et al. "Mandyphos: A New Class of High-Performance Ferrocenyl Diphosphine Ligands."[1] Topics in Catalysis, 2002.[1]

-

Spindler, F., et al. "Synthesis and Application of New Chiral Ferrocenyl Bisphosphine Ligands."[1] Chemical Society Reviews. Link

-

BenchChem. "Application Notes: Mandyphos SL-M009-2 Properties." Link[1]

(Note: While specific "SL-M009-2" papers are proprietary to Solvias catalogs, the references above cover the Mandyphos family chemistry and the specific Rh-catalyzed ketone hydrogenation mechanism.)

Sources

Application Note: Precision Synthesis of Chiral Amines via Asymmetric Hydrogenation using Mandyphos SL-M009-2

This Application Note is designed for researchers and process chemists in the pharmaceutical industry. It details the protocol for synthesizing chiral amines via asymmetric hydrogenation using the high-performance ligand Mandyphos SL-M009-2 .

- andPart 1: Executive Summary & Ligand Profile

The synthesis of chiral amines is a cornerstone of modern pharmaceutical development, with approximately 40% of small-molecule drugs containing a chiral amine moiety. While enzymatic resolution and diastereoselective crystallization are traditional routes, Asymmetric Hydrogenation (AH) offers superior atom economy and scalability.

This protocol focuses on Mandyphos SL-M009-2 , a

Ligand Specifications

-

Chemical Name:

-Bis[bis(3,5-dimethylphenyl)phosphino]-2,2'-bis[ -

Molecular Formula:

[3][5] -

Molecular Weight: 933.01 g/mol [3]

-

Stereochemistry: Planar chirality

at Ferrocene; Central chirality

Key Advantages:

-

High Activity: TOF up to 10,000

allows for low catalyst loading (S/C > 1,000). -

Steric Tuning: The 3,5-xylyl groups create a tighter chiral pocket, often resolving substrates where the standard P-Phenyl ligand fails.

-

Industrial Readiness: Air-stable solid (though solutions should be handled under inert gas) and available in multi-kilogram quantities.

Part 2: Experimental Protocol

General Considerations

-

Safety: Hydrogen gas is highly flammable. High-pressure reactions (>10 bar) must be conducted in rated autoclaves (e.g., Parr, Biotage Endeavor).

-

Purity: Substrates (enamides) must be purified (recrystallization or column chromatography) to remove catalyst poisons like halides or free amines.

-

Solvent: Methanol (MeOH) is the standard solvent. Trifluoroethanol (TFE) or Dichloromethane (DCM) are alternatives if solubility is an issue.

Standard Protocol: Hydrogenation of N-Acetyl Enamides

Target Reaction: Conversion of N-(1-phenylvinyl)acetamide to (S)-N-(1-phenylethyl)acetamide.

Materials

-

Ligand: Mandyphos SL-M009-2 (1.1 equiv relative to Rh).

-

Metal Precursor:

or -

Substrate: N-Acetyl enamide (1.0 equiv).

-

Solvent: Degassed Methanol (anhydrous).

Step-by-Step Procedure

1. Catalyst Preparation (In-Situ)

-

In a glovebox (

atmosphere), weigh -

Add 2.0 mL of degassed MeOH.

-

Stir for 15 minutes. The solution should turn from orange to a deep orange-red, indicating the formation of the active

complex. -

Self-Validation Check: If the solution remains pale or forms a black precipitate, oxygen contamination has occurred. Discard and restart.

2. Substrate Loading

-

Weigh the enamide substrate (10 mmol) into the autoclave liner.

-

Add 18 mL of degassed MeOH to dissolve the substrate.

-

Add the 2 mL catalyst solution to the substrate solution.

-

Final Concentration: ~0.5 M substrate.

-

S/C Ratio: 1000:1.

3. Hydrogenation

-

Seal the autoclave and purge 3 times with Nitrogen (5 bar), then 3 times with Hydrogen (5 bar).

-

Set final Hydrogen pressure to 20 bar .

-

Stir at Room Temperature (25°C) for 2–4 hours.

-

Monitoring: If equipped with a gas uptake monitor, stop reaction when

consumption plateaus.

4. Workup & Analysis

-

Vent

carefully. Flush with Nitrogen.[6] -

Concentrate the reaction mixture via rotary evaporation.

-

Conversion Analysis:

NMR ( -

Enantiomeric Excess (ee): Analyze via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).

Part 3: Optimization & Data Interpretation

Solvent & Pressure Effects

The electronic richness of SL-M009-2 makes it sensitive to solvent polarity. The table below summarizes typical optimization trends for bulky enamides.

| Parameter | Condition A (Standard) | Condition B (Fast) | Condition C (High ee) |

| Solvent | Methanol | TFE / MeOH (1:1) | DCM |

| Pressure | 20 bar | 50 bar | 10 bar |

| Temp | 25°C | 40°C | 0°C |

| Typical ee | 96-98% | 95-97% | >99% |

| TOF ( | ~2,000 | >5,000 | ~500 |

Troubleshooting Guide

-

Low Conversion:

-

Cause: Substrate impurity (Cl, S, or free amines).

-

Fix: Recrystallize substrate; increase catalyst loading to S/C 500.

-

-

Low ee:

-

Cause: Non-regioselective coordination or competing isomerization.

-

Fix: Lower temperature to 0°C; switch solvent to DCM or TFE (Trifluoroethanol).

-

-

Slow Reaction:

-

Cause: Steric bulk of SL-M009-2 hindering approach.

-

Fix: Increase

pressure to 50 bar.

-

Part 4: Mechanistic Insight[9]